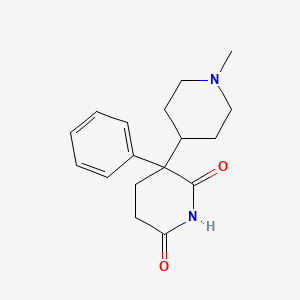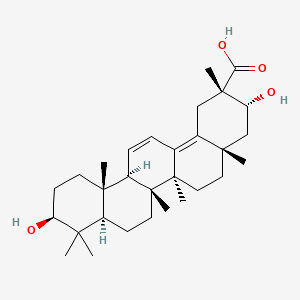![molecular formula C25H24O9 B1203598 (3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203598.png)
(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
104-1 is an angucycline.
Scientific Research Applications
Metabolic Studies
Research has shown that derivatives of benz[a]anthracene, a core structure similar to the one , are metabolized by mouse embryo cells into various hydroxymethyl derivatives and carboxylic acids. This suggests potential applications in studying metabolic pathways and enzyme interactions with complex organic compounds (Sims, 1970).
Malignant Transformation Studies
Compounds derived from benz[a]anthracene, akin to our compound of interest, have been used to study malignant transformation in mouse fibroblasts. This research provides insights into the role of such compounds in cancer research and their potential application in studying carcinogenic processes (Marquardt, Grover, & Sims, 1976).
Environmental Biodegradation Studies
A mutant strain of Beijerinckia demonstrated the ability to oxidize benz[a]anthracene to vicinal dihydrodiols, highlighting the use of similar compounds in environmental biodegradation and pollutant breakdown studies (Gibson et al., 1975).
Crystallographic Analysis
Studies on similar anthracene derivatives, like rac-Hatomarubigin C, involve analyzing the molecular and crystal structure, which could be relevant for understanding the physical and chemical properties of (3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione in solid states (Larsen et al., 2006).
Chiral Recognition and Resolution
The direct resolution of diol enantiomers of polycyclic aromatic hydrocarbons, including benz[a]anthracene derivatives, offers insights into chiral recognition mechanisms. This is crucial in pharmaceutical and chemical industries for the separation of enantiomers (Yang et al., 1986).
Synthesis and Antibacterial Activity
Compounds structurally related to the one have been synthesized and tested for their antibacterial activity. This suggests potential applications in developing new antibacterial agents (Nurbayti, Mujahidin, & Syah, 2022).
Molecular Structure Studies
The molecular structure and conformation of cis-dihydrodiol derivatives of dimethylbenz[a]anthracene have been determined, providing a foundation for understanding the stereochemistry and molecular interactions of similar compounds (Zacharias et al., 1977).
properties
Product Name |
(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
|---|---|
Molecular Formula |
C25H24O9 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C25H24O9/c1-9-21(29)14(27)6-16(34-9)11-3-4-12-18(22(11)30)24(32)19-13(26)5-10-7-25(2,33)8-15(28)17(10)20(19)23(12)31/h3-5,9,14,16,21,26-27,29-30,33H,6-8H2,1-2H3/t9-,14-,16-,21-,25-/m1/s1 |
InChI Key |
RPINDSDUVXDEGE-WUZSHGJPSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C5C(=CC(=C4C3=O)O)C[C@@](CC5=O)(C)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C5C(=CC(=C4C3=O)O)CC(CC5=O)(C)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



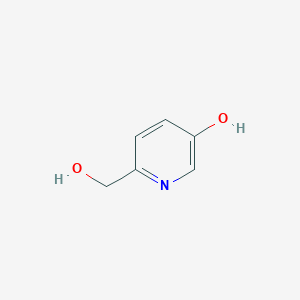
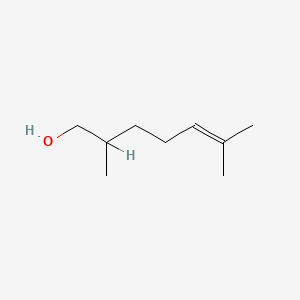
![(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho[1,2-g][1]benzofuran-7-ol](/img/structure/B1203518.png)
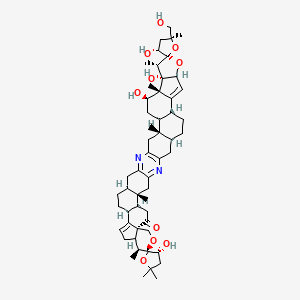

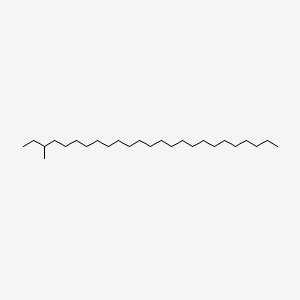
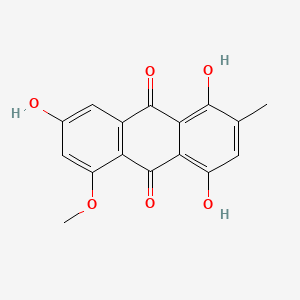
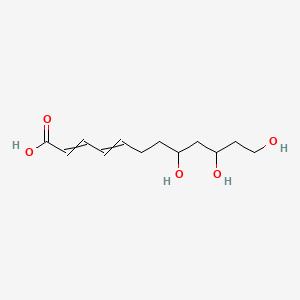
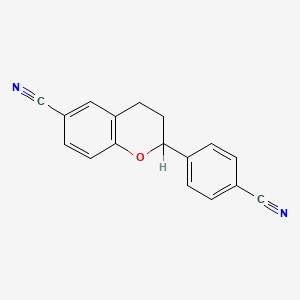
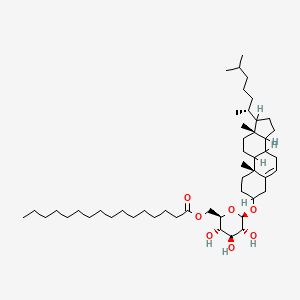
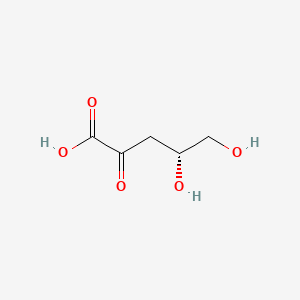
![Phenanthro[9,10-e]acephenanthrylene](/img/structure/B1203535.png)
